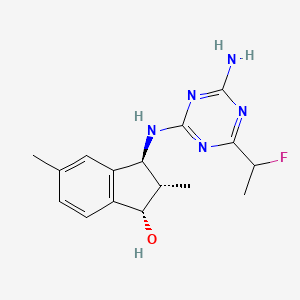
2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol (Mixture of Diastereomers) is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a fluoroethyl group, and an indene moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves multiple steps, including the formation of the triazine ring, the introduction of the fluoroethyl group, and the construction of the indene moiety. Common reagents used in these reactions may include amines, fluorinating agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are often employed to isolate the desired diastereomers.
化学反応の分析
Types of Reactions
2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the triazine ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signaling pathways or metabolic pathways affected by the compound’s activity.
類似化合物との比較
Similar Compounds
Similar compounds to 2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol include other triazine derivatives and indene-based compounds. Examples include:
- 4-Amino-6-(1-fluoroethyl)-1,3,5-triazine
- 2,5-Dimethyl-2,3-dihydro-1H-indene
Uniqueness
The uniqueness of 2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol lies in its specific combination of functional groups and stereochemistry, which can result in distinct physical, chemical, and biological properties compared to similar compounds.
特性
分子式 |
C16H20FN5O |
|---|---|
分子量 |
317.36 g/mol |
IUPAC名 |
(1S,2S,3S)-3-[[4-amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl]amino]-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C16H20FN5O/c1-7-4-5-10-11(6-7)12(8(2)13(10)23)19-16-21-14(9(3)17)20-15(18)22-16/h4-6,8-9,12-13,23H,1-3H3,(H3,18,19,20,21,22)/t8-,9?,12-,13-/m0/s1 |
InChIキー |
UWBBWYOHFPUAMO-JAINOCKVSA-N |
異性体SMILES |
C[C@H]1[C@@H](C2=C([C@H]1O)C=CC(=C2)C)NC3=NC(=NC(=N3)N)C(C)F |
正規SMILES |
CC1C(C2=C(C1O)C=CC(=C2)C)NC3=NC(=NC(=N3)N)C(C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





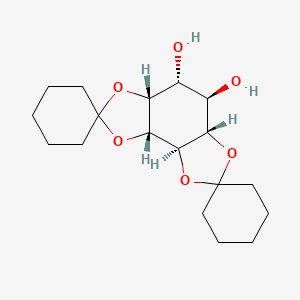

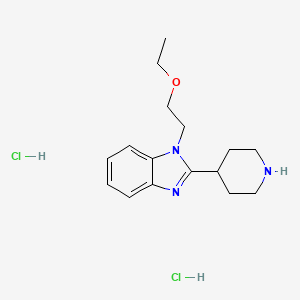
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)
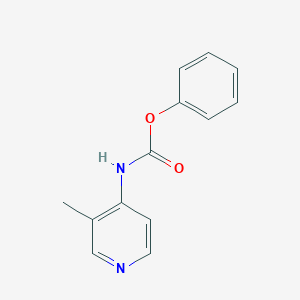

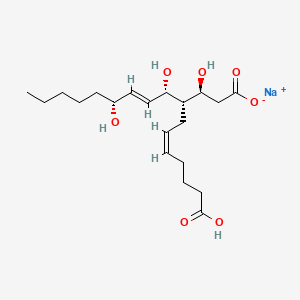
![5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine](/img/structure/B13857677.png)

![3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13857687.png)

